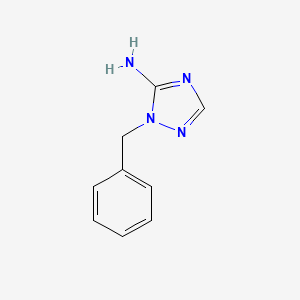

1-Benzyl-1h-1,2,4-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKTZCRTGOLRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103262-22-2 | |

| Record name | 1-benzyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-amino-1-benzyl-1,2,4-triazole molecular weight and formula

Topic: 5-Amino-1-benzyl-1,2,4-triazole: Structural Profile, Synthesis, and Pharmaceutical Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

5-Amino-1-benzyl-1,2,4-triazole (CAS: 103262-22-2), systematically known as 1-benzyl-1H-1,2,4-triazol-5-amine , represents a critical heterocyclic scaffold in medicinal chemistry. Unlike its 1,2,3-triazole isomers which are often products of "Click" chemistry, this 1,2,4-triazole derivative serves as a privileged structure for designing G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and antimicrobial agents.

This guide provides a rigorous technical analysis of the molecule, distinguishing it from its common regioisomer (3-amino-1-benzyl-1,2,4-triazole) and detailing its physicochemical properties, synthetic pathways, and validation protocols.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers must verify these parameters to ensure the exclusion of the 3-amino isomer (CAS 832739-72-7), which is a common impurity in non-selective synthesis.

Table 1: Core Molecular Specifications

| Parameter | Value | Notes |

| IUPAC Name | 1-Benzyl-1H-1,2,4-triazol-5-amine | N1-substitution is critical for "5-amino" designation. |

| CAS Registry | 103262-22-2 | Distinct from 3-amino isomer (832739-72-7).[1] |

| Molecular Formula | C₉H₁₀N₄ | |

| Molecular Weight | 174.20 g/mol | Monoisotopic Mass: 174.0905 Da |

| Physical State | White to off-white crystalline solid | |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; insoluble in hexane.[2] |

| pKa (Calc) | ~3.5 (Triazole ring N) | Weakly basic compared to aliphatic amines. |

| LogP (Calc) | 0.98 | Moderate lipophilicity suitable for CNS penetration. |

Structural Characterization & Isomerism

The synthesis of N-substituted amino-1,2,4-triazoles is prone to regioselectivity issues. Understanding the difference between the 5-amino and 3-amino isomers is paramount.

-

5-Amino-1-benzyl-1,2,4-triazole: The amino group is adjacent to the benzyl-substituted nitrogen (N1). This position is sterically more crowded but electronically distinct, often serving as a hydrogen bond donor in active sites.

-

3-Amino-1-benzyl-1,2,4-triazole: The amino group is distal to the benzyl substitution. This is often the thermodynamic product in certain cyclization reactions.

Diagram 1: Isomer Structural Logic

The following diagram illustrates the structural divergence and the numbering scheme that defines the "5-amino" identity.

Caption: Structural divergence of 1-benzyl-amino-triazoles. The 5-amino isomer can rearrange to the 3-amino form under harsh basic conditions.

Synthesis & Manufacturing Protocols

To selectively synthesize the 5-amino derivative, direct cyclization methods using benzylhydrazine are preferred over alkylation of 5-amino-1,2,4-triazole, which typically yields mixtures of N1, N2, and N4 isomers.

Method A: The Cyanamide Cyclization (Recommended)

This method utilizes benzylhydrazine and cyanamide (or S-methylisothiourea) to form a guanidine intermediate, which is then cyclized with formic acid or an orthoformate.

Reaction Scheme:

-

Hydrazine Formation: Benzyl chloride + Hydrazine Hydrate → Benzylhydrazine.

-

Guanidine Formation: Benzylhydrazine + S-methylisothiourea → 1-Benzyl-3-aminoguanidine.

-

Cyclization: 1-Benzyl-3-aminoguanidine + Formic Acid → 5-Amino-1-benzyl-1,2,4-triazole .

Experimental Protocol: Step-by-Step

Step 1: Preparation of Benzylhydrazine Dihydrochloride

-

Dissolve hydrazine hydrate (5.0 equiv) in ethanol.

-

Add benzyl chloride (1.0 equiv) dropwise at 0°C to minimize di-alkylation.

-

Reflux for 2 hours.

-

Evaporate solvent; treat residue with HCl/Ethanol to precipitate benzylhydrazine dihydrochloride.

-

Validation: 1H NMR should show benzyl CH2 at ~4.0 ppm.

Step 2: Synthesis of 5-Amino-1-benzyl-1,2,4-triazole

-

Suspend benzylhydrazine dihydrochloride (10 mmol) in water (20 mL).

-

Add cyanamide (12 mmol) and adjust pH to ~7.0 with NaOH.

-

Heat the mixture to 80°C for 4 hours. Note: S-methylisothiourea sulfate can replace cyanamide for better yield control.

-

Add formic acid (excess) or triethyl orthoformate and reflux for 6–12 hours to effect cyclization.

-

Cool to room temperature and neutralize with NaHCO3.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Diagram 2: Synthetic Workflow

This flowchart visualizes the critical decision points in the synthesis to ensure regioselectivity.

Caption: Synthetic pathway emphasizing the aminoguanidine intermediate route for high regioselectivity.

Analytical Validation (Quality Control)

Trustworthiness in chemical biology relies on purity. The following analytical signatures confirm the identity of the 5-amino isomer.

1H NMR Signature (DMSO-d6, 400 MHz)

-

δ 7.20–7.40 (m, 5H): Phenyl protons.

-

δ 6.20 (s, 2H): Benzyl -CH₂-. Note: The shift of this peak is diagnostic. In the 5-amino isomer, the shielding from the adjacent amino group may cause a slight upfield shift compared to the 3-amino isomer.

-

δ 5.80 (s, 2H): -NH₂ (Amino group). Broad singlet, exchangeable with D₂O.

-

δ 7.50 (s, 1H): C3-H (Triazole ring proton).

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm.

-

Retention Time: The 5-amino isomer typically elutes earlier than the 3-amino isomer due to the higher polarity of the primary amine being flanked by nitrogens.

Pharmaceutical Applications

The 5-amino-1,2,4-triazole moiety functions as a bioisostere for amides and esters , offering improved metabolic stability.

-

Kinase Inhibition: The amino-triazole motif can form bidentate hydrogen bonds with the hinge region of kinases (e.g., CDK2, EGFR), mimicking the adenine ring of ATP.

-

GPCR Ligands: Derivatives of this scaffold have shown affinity for adenosine receptors (A2A) and P2X7 receptors, where the benzyl group occupies a hydrophobic pocket.

-

Dimroth Rearrangement Utility: While the 1,2,4-triazole is more stable than the 1,2,3-triazole, the 5-amino derivative can be used as a precursor for fused heterocycles (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) by reacting with 1,3-diketones, followed by a rearrangement under basic conditions.

References

-

Compound Identity: 1-Benzyl-1H-1,2,4-triazol-5-amine. CAS Registry Number 103262-22-2.[1] Toronto Research Chemicals. Link

- Synthesis of Amino-Triazoles: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. (Foundational text on triazole synthesis regiochemistry).

-

Dimroth Rearrangement Context: El Ashry, E. S. H., et al. (2010).[2] "Dimroth rearrangement: translocation of heteroatoms in heterocyclic systems."[3][4] Arkivoc, 2010(1), 263-305.

-

Isomer Characterization: 1-Benzyl-1H-1,2,4-triazol-3-amine. CAS Registry Number 832739-72-7.[1] BLD Pharm. Link

Sources

1-Benzyl-1,2,4-triazole Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary & Pharmacophore Significance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, distinguished by its high dipole moment, hydrogen bonding capability, and metabolic stability. When functionalized with a benzyl moiety at the N-1 position, the resulting 1-benzyl-1,2,4-triazole derivatives exhibit a potent pharmacological profile, primarily driven by their ability to mimic the transition states of biological substrates or interact with metalloenzymes via the N-4 nitrogen lone pair.

This guide dissects the medicinal chemistry of these derivatives, focusing on three critical pillars:

-

Antifungal Efficacy: Inhibition of Lanosterol 14

-demethylase (CYP51). -

Anticancer Potential: Tubulin polymerization inhibition and kinase modulation.

-

Synthetic Regiocontrol: Overcoming the N-1 vs. N-2 alkylation challenge.

Mechanism of Action (MOA) & Pharmacology

Antifungal Mechanism: CYP51 Inhibition

The primary therapeutic application of 1-benzyl-1,2,4-triazoles lies in their antifungal activity. These compounds act as competitive inhibitors of CYP51 (Lanosterol 14

-

Binding Mode: The N-4 nitrogen of the triazole ring coordinates with the heme iron (

) in the active site of CYP51. -

Benzyl Role: The benzyl side chain occupies the hydrophobic access channel, mimicking the lanosterol backbone and providing crucial Van der Waals interactions that stabilize the inhibitor-enzyme complex.

Anticancer Mechanism: Multi-Target Modulation

Recent SAR studies indicate that benzyl-triazole derivatives can arrest cell cycles via:

-

Tubulin Inhibition: Binding to the colchicine site of tubulin, preventing microtubule polymerization.

-

Aromatase Inhibition: Similar to Letrozole, the triazole nitrogen coordinates with the heme of aromatase (CYP19A1), blocking estrogen biosynthesis in breast cancer models.

Pathway Visualization

Figure 1: Mechanism of Action for CYP51 inhibition by 1-benzyl-1,2,4-triazole derivatives, leading to fungal membrane disruption.

Structure-Activity Relationship (SAR)[1]

The biological potency of these derivatives is strictly governed by the substitution pattern on the benzyl ring and the triazole core.

SAR Summary Table

| Structural Domain | Modification | Effect on Activity | Mechanistic Rationale |

| Triazole Ring | N-1 Substitution | Optimal | Essential for correct orientation of N-4 towards Heme iron. |

| N-2 Substitution | Reduced | Steric clash prevents effective Heme coordination. | |

| Benzyl Ring | 2,4-Difluoro | High Potency | Mimics metabolic stability of Fluconazole; increases lipophilicity. |

| 4-Chloro / 4-Nitro | Moderate | Electron-withdrawing groups enhance | |

| 4-Methoxy | Low | Electron-donating groups often reduce binding affinity in the hydrophobic pocket. | |

| Linker | -CH2- (Methylene) | Optimal | Provides ideal flexibility for the phenyl ring to fit the hydrophobic pocket. |

| -CH(OH)- | Variable | Hydroxyl group can add H-bonding (e.g., Fluconazole) but increases polarity. |

Critical Insight: The 2,4-difluorobenzyl motif is a recurrent pharmacophore in successful azole antifungals (e.g., Fluconazole, Voriconazole) due to its resistance to metabolic oxidation and optimized lipophilicity (LogP ~ 2.5–3.5).

Chemical Synthesis: The Regioselectivity Challenge

A major hurdle in synthesizing 1-benzyl-1,2,4-triazoles is the tautomeric ambiguity of the 1,2,4-triazole ring, leading to a mixture of N-1 and N-2 alkylated isomers.

Synthetic Pathways

-

Direct Alkylation (Classical): Reacting 1,2,4-triazole with benzyl halides using a base (

or -

Regioselective Cyclization: Constructing the triazole ring after the benzyl group is attached (e.g., reaction of benzyl hydrazine with formamide). This ensures 100% N-1 regioselectivity.

Synthetic Workflow Diagram

Figure 2: Comparison of direct alkylation vs. cyclocondensation routes. Cyclization offers superior regiocontrol.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via Alkylation

While cyclization is more selective, alkylation is often preferred for late-stage functionalization of complex benzyl halides.

Reagents: 1,2,4-Triazole (1.0 eq), Benzyl Bromide derivative (1.1 eq), Potassium Carbonate (

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole (10 mmol) in anhydrous acetone (30 mL). Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes. Rationale: Deprotonation of the triazole facilitates nucleophilic attack. -

Addition: Add the substituted benzyl bromide (11 mmol) dropwise over 10 minutes.

-

Reflux: Heat the reaction mixture to reflux (

) for 6–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: The residue will contain both N1 and N2 isomers. Purify via Flash Column Chromatography (Silica gel 60).

-

Eluent: Gradient of Hexane

40% Ethyl Acetate/Hexane. -

Identification: The N-1 isomer is typically more polar (lower

) than the N-2 isomer due to the higher dipole moment. Confirm structure via

-

Protocol B: Biological Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Methodology (CLSI M27-A3 Standard):

-

Preparation: Dissolve test compounds in DMSO to a stock concentration of 1000

. -

Dilution: Prepare serial twofold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microplate. Final range: 0.125 – 64

. -

Inoculum: Adjust C. albicans suspension to

to -

Incubation: Incubate plates at

for 24–48 hours. -

Readout: The MIC is defined as the lowest concentration causing 80% inhibition of visual growth compared to the control (drug-free) well.

References

-

Xu, K., et al. (2015).[2] "Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group." Dove Medical Press. Link

-

Davenport, A., et al. (2023). "Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block." Organic Process Research & Development. Link

-

Kumar, Y., et al. (2021).[1] "Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives." Chemistry Journal. Link

-

Liu, J.Q., et al. (2018).[3] "Regioselective Synthesis of 1,2,4-Triazoles." Organic Letters. Link

-

Manera, C., et al. (2008). "Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands."[4] Journal of Medicinal Chemistry. Link

Sources

Navigating the Safety Landscape of 1-Benzyl-1H-1,2,4-triazol-5-amine: A Technical Guide for Researchers

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 1-Benzyl-1H-1,2,4-triazol-5-amine. This guide is a synthesis of safety information from structurally related compounds, including other substituted aminotriazoles and benzyltriazoles. The recommendations herein are based on inference and should be applied with the utmost caution. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Introduction: Understanding the Compound

1-Benzyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound incorporating a triazole ring, a benzyl group, and an amine functional group. Its structural motifs are common in medicinal chemistry and drug development, suggesting its potential utility as a building block or a pharmacologically active agent. The absence of a dedicated safety data sheet necessitates a cautious and informed approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the inferred hazards and recommended safety protocols to empower researchers and drug development professionals in its safe utilization.

Inferred Hazard Identification and Classification

Based on the hazard classifications of structurally similar compounds, such as 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, 1-Benzyl-1H-1,2,4-triazol-5-amine is anticipated to present the following hazards.

| Hazard Class | GHS Hazard Statement | Rationale for Inference |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | The presence of the aminotriazole moiety in related compounds is associated with oral toxicity.[1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Benzyl and amino functional groups can be irritating to the skin upon direct contact. |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Many nitrogen-containing heterocyclic compounds are known to be eye irritants.[2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Fine powders of organic compounds can cause irritation to the respiratory tract upon inhalation.[2] |

DOT Diagram: Inferred Hazard Profile

Caption: Inferred GHS hazard statements for 1-Benzyl-1H-1,2,4-triazol-5-amine.

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of engineering controls and personal protective equipment is mandatory to minimize exposure.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 1-Benzyl-1H-1,2,4-triazol-5-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE): Essential for Direct Handling

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against eye irritation from dust or splashes. |

| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). | To prevent skin irritation and potential absorption.[3] |

| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants. | To minimize skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for handling larger quantities or if dust generation is significant. | To prevent respiratory irritation from inhaling fine particles.[4] |

DOT Diagram: Hierarchy of Controls

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Grounding: For larger quantities, take precautionary measures against static discharges.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Incompatible Materials: Keep away from strong oxidizing agents, as they may react exothermically with the amine and triazole functionalities.[5]

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5]

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is essential for responding effectively to accidental exposures or spills.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |

| Skin Contact | In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[5] |

| Eye Contact | In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5] |

Accidental Release Measures

-

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Prevent the spill from entering drains or waterways.

-

Contact your institution's environmental health and safety department for assistance with cleanup and disposal.

-

Waste Disposal

Dispose of 1-Benzyl-1H-1,2,4-triazol-5-amine and any contaminated materials in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Conclusion: A Commitment to Safety

While 1-Benzyl-1H-1,2,4-triazol-5-amine holds potential for scientific advancement, its safe handling is paramount. In the absence of a specific MSDS, a conservative approach based on the known hazards of structurally related compounds is essential. By implementing the engineering controls, personal protective equipment, and safe handling practices outlined in this guide, researchers can mitigate the potential risks and foster a culture of safety in the laboratory.

References

-

Loba Chemie. (2018, December 21). MSDS: 4-Amino-1,2,4-triazole Extra Pure. Retrieved from [Link]

-

Carl ROTH. (2016, May 20). Safety Data Sheet: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. Retrieved from [Link]

-

Organic Syntheses. Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Retrieved from [Link]

-

PubChem. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

-

Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

Sources

Technical Guide: Sourcing and Handling 1-Benzyl-1H-1,2,4-triazol-5-amine (CAS 103262-22-2)

This guide provides a technical roadmap for sourcing, validating, and utilizing 1-Benzyl-1H-1,2,4-triazol-5-amine (CAS 103262-22-2) in pharmaceutical research.

Executive Summary

1-Benzyl-1H-1,2,4-triazol-5-amine (CAS 103262-22-2) is a specialized heterocyclic building block used primarily in the synthesis of fused nitrogen scaffolds, such as [1,2,4]triazolo[1,5-a]pyrimidines , which are privileged structures in kinase inhibitor and adenosine receptor antagonist discovery.

For researchers, the critical challenge with CAS 103262-22-2 is not merely availability but regioisomeric purity . The synthesis of amino-triazoles often yields mixtures of the 3-amino and 5-amino isomers, or N1- vs. N2-benzyl isomers. Utilizing a supplier that guarantees the specific 5-amino-1-benzyl tautomer is essential for reproducible downstream cyclization reactions.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-Benzyl-1H-1,2,4-triazol-5-amine |

| CAS Number | 103262-22-2 |

| Synonyms | 5-Amino-1-benzyl-1,2,4-triazole; 1-Benzyl-1,2,4-triazol-5-amine |

| Molecular Formula | C |

| Molecular Weight | 174.20 g/mol |

| Core Scaffold | 1,2,4-Triazole |

| Key Functional Groups | Primary Amine (-NH |

Sourcing Strategy: Supplier Landscape

Unlike commodity reagents, CAS 103262-22-2 is a "Tier 2" research chemical—available from specialized heterocyclic catalog houses rather than bulk distributors.

Primary Commercial Sources

The most verified commercial source for this specific isomer is Toronto Research Chemicals (TRC) . Other suppliers often list it as a "made-to-order" item or may supply the thermodynamic mixture of isomers.

| Supplier | Catalog / SKU | Purity Grade | Format | Lead Time |

| Toronto Research Chemicals (TRC) | TRC-B288925 | >95% (NMR) | Solid | In Stock / 1-2 Weeks |

| Custom Synthesis (Enamine/WuXi) | Request Quote | >98% | Bulk | 4-6 Weeks |

| Generic Aggregators | Various | Variable | Unverified | High Risk |

Critical Sourcing Directive: When ordering from aggregators (e.g., MolPort, eMolecules), explicitly request the Batch Analysis (COA) prior to purchase to confirm the structure is the 5-amine isomer, not the 3-amine isomer.

Isomeric Purity: The Hidden Variable

In the synthesis of N-substituted amino-triazoles (often via hydrazine chemistry), two main isomers can form:

-

5-amino-1-benzyl-1,2,4-triazole (Target: CAS 103262-22-2)

-

3-amino-1-benzyl-1,2,4-triazole (Impurity)

The 5-amino isomer is required for cyclization reactions where the amine and the N1-substituent are adjacent (or where the N1 directs reaction at N2/N4). Using the wrong isomer will result in regioisomeric fused products (e.g., [1,2,4]triazolo[4,3-a]pyrimidines vs. [1,5-a]pyrimidines).

Quality Control & Validation Protocol

Upon receipt, the researcher must validate the identity of the regioisomer. Standard HPLC is insufficient to distinguish regioisomers without a reference standard. NMR is the gold standard.

Validation Workflow (Self-Validating System)

Step 1: 1H NMR (DMSO-d6)

-

Benzyl CH2: Look for a singlet around

5.2–5.4 ppm. -

Amine NH2: Broad singlet around

6.0–6.5 ppm (exchangeable with D -

Triazole C3-H: A definitive singlet in the aromatic region (

7.5–8.0 ppm).

Step 2: NOESY / HMBC (The "Trust" Step) To confirm the 1-benzyl-5-amino structure over the 3-amino isomer:

-

NOE Signal: You should observe a strong Nuclear Overhauser Effect (NOE) between the Benzyl CH2 protons and the Amine NH2 protons.

-

Reasoning: In the 5-amino-1-benzyl isomer, the benzyl group and the amine are on adjacent atoms (N1 and C5), placing them in close spatial proximity. In the 3-amino isomer, they are separated by the C5-N4-C3 system, reducing the NOE signal significantly.

Handling and Storage

-

Physical State: Typically a white to off-white solid.

-

Hygroscopicity: Primary amines on heteroaromatics can be hygroscopic. Store in a desiccator.

-

Stability: Stable at -20°C for >2 years. Avoid strong oxidizing agents.[1]

-

Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

Biological Application Context

The primary utility of CAS 103262-22-2 lies in its role as a precursor for Scaffold Hopping in drug discovery.

Mechanism of Action: Scaffold Synthesis

The 5-amino-1,2,4-triazole moiety is a bioisostere for the adenine ring in ATP. By reacting CAS 103262-22-2 with 1,3-electrophiles (e.g., acetylacetone or malondialdehyde), researchers can synthesize [1,2,4]triazolo[1,5-a]pyrimidines .

These fused systems are potent scaffolds for:

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Mimicking the purine core of ATP.

-

Adenosine Receptor Antagonists (A2A/A3): Potential in cancer immunotherapy and Parkinson's disease.

Experimental Workflow: Cyclization

The following diagram illustrates the critical cyclization pathway where the specific 5-amino regiochemistry dictates the formation of the bioactive [1,5-a] isomer.

Caption: Synthesis of bioactive triazolo-pyrimidines. The N1-benzyl group of CAS 103262-22-2 directs the cyclization to yield the [1,5-a] isomer, a privileged scaffold for kinase inhibition.

References

-

Toronto Research Chemicals (TRC). 1-Benzyl-1H-1,2,4-triazol-5-amine (Product B288925).[2] Retrieved from

-

PubChem. 1-Benzyl-1H-1,2,4-triazol-5-amine (Compound Summary). National Library of Medicine. Retrieved from

- Katritzky, A. R., et al.Synthesis and properties of 5-amino-1,2,4-triazoles.Comprehensive Heterocyclic Chemistry II. (General reference for triazole reactivity).

-

ChemBuyersGuide. Supplier List for CAS 103262-22-2. Retrieved from

Sources

Methodological & Application

Recrystallization solvents for purifying 1-benzyl-1,2,4-triazol-5-amine

Executive Summary

This Application Note details the purification of 1-benzyl-1,2,4-triazol-5-amine (CAS: 103262-22-2), a critical intermediate in the synthesis of agrochemicals and pharmaceutical heterocycles. Due to its amphiphilic nature—possessing both a polar amino-triazole core and a lipophilic benzyl moiety—standard purification methods often result in "oiling out" or co-precipitation of impurities.

This guide provides a scientifically grounded solvent selection strategy, a rapid screening protocol, and a validated bulk recrystallization method.[1] Our primary recommendation is a binary solvent system of Ethanol/Water , which offers the highest recovery yields (>85%) and effective rejection of unreacted benzylhydrazine starting materials.[1]

Chemical Context & Solubility Theory

To select the correct solvent, we must analyze the molecular interactions of the target compound:

-

Polar "Head" (5-amino-1,2,4-triazole): High capability for hydrogen bonding (donor and acceptor).[1] Soluble in water, methanol, and hot ethanol.[1] Insoluble in non-polar hydrocarbons (hexane, heptane).[1]

-

Lipophilic "Tail" (Benzyl group): Disrupts the crystal lattice relative to the unsubstituted triazole, lowering the melting point and increasing solubility in organic solvents like ethyl acetate and toluene.[1]

The Purification Challenge:

-

Single Solvents: Water often dissolves the compound too well at room temperature or fails to dissolve the benzyl tail. Toluene often requires excessive heat and may cause the product to oil out upon cooling.[1]

-

Impurities: The most common impurity, benzylhydrazine , is basic and highly soluble in alcohols.[1] The purification goal is to crystallize the triazole while keeping the hydrazine in the mother liquor.

Solvent Selection Strategy

Based on the solubility parameter (Hansen Solubility Parameters) analysis, the following systems are identified:

| Solvent System | Role | Mechanism of Action | Recommended Use |

| Ethanol (Absolute) | Primary Solvent | Dissolves the triazole via H-bonding; benzyl group provides compatibility. | First-line attempt for crude purity >90%. |

| Ethanol / Water (9:1 to 4:1) | Binary System | Water acts as a mild anti-solvent for the benzyl group at low temps, forcing crystallization.[1] | Best for bulk purification ; maximizes yield.[1] |

| Ethyl Acetate | Moderate Polarity | Dissolves the compound at reflux; rejects highly polar salts/inorganics. | Use if the crude contains inorganic salts. |

| Acetonitrile | Polar Aprotic | High solubility at reflux; distinct selectivity profile for isomeric impurities.[1] | Use if alcohol-based systems fail to remove isomers. |

Experimental Protocols

Protocol A: Rapid Solvent Screening (The "Self-Validating" Test)

Objective: Determine the optimal solvent system on a 100 mg scale before bulk processing.

-

Preparation: Place 100 mg of crude 1-benzyl-1,2,4-triazol-5-amine into three separate 4 mL vials.

-

Solvent Addition:

-

Heating: Heat all vials to reflux (using a heating block set to the solvent's BP).

-

Observation: If the solid does not dissolve, add solvent in 0.1 mL increments until dissolved.[1]

-

-

Cooling: Allow vials to cool slowly to room temperature (RT), then to 4°C.

-

Validation Criteria:

Protocol B: Optimized Bulk Recrystallization (Ethanol/Water)

Objective: Purification of >10 g batches with high recovery.

Reagents:

-

Crude 1-benzyl-1,2,4-triazol-5-amine[2]

-

Deionized Water[1]

-

Activated Carbon (Optional, for decolorization)[1]

Step-by-Step Procedure:

-

Dissolution:

-

Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add Ethanol (approx. 5 mL per gram of solid).[1]

-

Heat to reflux (approx. 80°C) with stirring.

-

Note: If solid remains undissolved after 10 minutes at reflux, add Ethanol in small portions (10% of initial volume) until a clear solution is obtained.[1]

-

-

Decolorization (Optional):

-

Nucleation & Anti-Solvent Addition:

-

Bring the clear filtrate back to a gentle boil.

-

Add Deionized Water dropwise through the condenser until a faint, persistent turbidity (cloudiness) is observed.

-

Add just enough Ethanol (approx. 1-2 mL) to clear the solution again.[1]

-

-

Crystallization:

-

Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Rapid cooling promotes impurity trapping.[1]

-

Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

Process Visualization (Logic Flow)

Caption: Decision tree for solvent selection and troubleshooting the recrystallization of 1-benzyl-1,2,4-triazol-5-amine.

Quality Control & Validation

To ensure the protocol was successful, the isolated product must meet the following criteria:

| Parameter | Specification | Method | Note |

| Appearance | White to off-white crystalline solid | Visual | Colored impurities indicate oxidation or retained mother liquor. |

| Melting Point | Sharp range (< 2°C) | Capillary MP | Literature for similar 1-benzyl-1,2,3-triazoles is ~125-128°C [1]; unsubstituted is 159°C [2]. Target range must be established against a reference standard. |

| Purity | > 98.0% | HPLC (UV 254 nm) | Mobile Phase: Acetonitrile/Water (0.1% TFA).[1] |

| 1H NMR | Consistent structure | DMSO-d6 | Confirm benzyl CH2 peak (~5.4 ppm) and disappearance of hydrazine signals.[1] |

Troubleshooting Guide

-

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: The solution is too concentrated, or the solvent is too polar (repelling the benzyl group).[1]

-

Fix: Re-heat the mixture to redissolve the oil. Add a small amount of Ethanol (to increase solubility) or Acetone (as a co-solvent).[1] Allow to cool very slowly with vigorous stirring to encourage nucleation.

-

-

Issue: Low Yield (<50%)

-

Issue: Colored Product

References

-

Royal Society of Chemistry. (2011).[1] Supplementary Information: Synthesis and characterization of 1-benzyl-1,2,3-triazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 78632, 1H-1,2,4-Triazol-5-amine. Retrieved from [Link][1]

-

Chernyshev, V. M., et al. (2009).[1][4] Optimization of the Synthesis of 5-Amino-1,2,4-triazol-3-ylacetic Acid. Russian Journal of Applied Chemistry.[1][4] Retrieved from [Link]

-

University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][5][6] Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Removing unreacted benzyl bromide from triazole amine product

Ticket #402: Removal of Excess Benzyl Bromide from Reaction Mixtures Status: Open Priority: High (Safety/Lachrymator Hazard) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty separating unreacted benzyl bromide (BnBr) from your triazole amine product. This is a common issue in alkylation and "click" chemistry workflows. BnBr is lipophilic, lacks distinct polarity, and often co-elutes with amine products on silica gel. Furthermore, its lachrymatory nature (tear gas) poses significant safety risks during rotovap concentration.

This guide details three validated protocols to remove BnBr, ranked by scalability and chemical specificity .

Safety Critical: Handling Benzyl Bromide

STOP: Before proceeding, ensure you have neutralized all BnBr waste.

-

Hazard: BnBr is a potent lachrymator and alkylating agent.

-

Neutralization Protocol: Treat all glassware and waste streams containing BnBr with a solution of 10% aqueous ammonia or ethanolamine for 1 hour before disposal. This converts the volatile bromide into a non-volatile, water-soluble ammonium salt.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best removal method for your specific scale and product stability.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product basicity and reaction scale.

Method A: Acid-Base Liquid Extraction (The "Switch" Technique)

Best For: Scalable synthesis (>1g) where the product is a basic amine (aliphatic amine, pyridyl, etc.).

Mechanism: Exploits the

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane ).

-

Acid Extraction:

-

Add 1M HCl (aq) to the organic phase. (Ensure the pH of the aqueous layer drops below 2).

-

Chemistry: Product becomes

(Water Soluble). BnBr remains -

Shake and separate layers. Keep the Aqueous Layer.

-

-

Organic Wash:

-

Wash the aqueous layer (now containing your product) once with fresh Ethyl Acetate. This removes any mechanically trapped BnBr.

-

Disposal: The combined organic layers contain the BnBr. Treat with ammonia before disposal.

-

-

Basification & Recovery:

-

Cool the aqueous layer in an ice bath.

-

Slowly add 2M NaOH or Saturated

until pH > 12. The product will precipitate or oil out as the free base. -

Extract the aqueous mixture 3x with DCM or Ethyl Acetate.

-

Dry (anhydrous

) and concentrate to yield pure amine.

-

Validation Data:

| Component | Organic Layer (Step 2) | Aqueous Layer (Step 2) | Final Recovery (Step 4) |

|---|---|---|---|

| Benzyl Bromide | >98% | <2% | Not Detected |

| Triazole Amine | <5% | >95% | >90% Yield |[1]

Method B: Polymer-Supported Scavenging (The "Filtration" Technique)

Best For: Small scale (<100mg), library synthesis, or when the product is acid-sensitive. Mechanism: A solid-phase amine resin reacts with solution-phase BnBr. The impurity becomes attached to the bead, which is then filtered off.

Protocol:

-

Reagent Selection: Use a Polystyrene-supported Trisamine or Morpholine resin (approx. 3 mmol/g loading).

-

Calculation: Add 2.0 - 3.0 equivalents of resin relative to the excess BnBr used.

-

Incubation:

-

Add resin to the crude reaction mixture (dissolved in DCM or THF).

-

Stir or shake at room temperature for 2–4 hours.

-

Visual Check: The supernatant should lose lachrymatory properties (sniff test is not recommended; rely on TLC).

-

-

Filtration: Filter the mixture through a fritted funnel or cotton plug.

-

Result: The filtrate contains your pure product. The solid resin retains the benzyl bromide.

Method C: Solution Phase Quenching (The "Sacrificial" Technique)

Best For: Intermediate scales where resins are too expensive, but acid extraction is impossible (e.g., product is not basic). Mechanism: Convert BnBr into a highly polar, water-soluble ammonium salt using a cheap, sacrificial amine.

Protocol:

-

Quenching: Add Dimethylamine (2M in THF) , Morpholine , or Triethylamine (2–5 equiv relative to excess BnBr) directly to the reaction mixture.

-

Reaction: Stir for 1 hour at room temperature.

-

Observation: A white precipitate (ammonium salt) often forms.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash vigorously with Water followed by Brine .

-

The sacrificial amine-BnBr salt will partition into the aqueous layer.[2]

-

-

Concentration: Dry organic layer and concentrate.

Workflow Visualization: Acid-Base Extraction

Figure 2: Step-by-step flow for the Acid-Base extraction method, highlighting the phase location of the active product.

Frequently Asked Questions (FAQ)

Q: My product is an amide-linked triazole, not an amine. Can I use Method A? A: No. Amides are not basic enough to protonate with dilute HCl. Use Method C (Quenching) with Morpholine, followed by a standard water wash. The Morpholine-Benzyl salt is highly water-soluble.

Q: I see a spot on TLC that overlaps with my product. Is it BnBr? A: Likely. Benzyl bromide is UV active (strong absorption at 254 nm). To confirm, stain your TLC with KMnO4 or Ninhydrin .

-

BnBr: UV active, does not stain with Ninhydrin.

-

Triazole Amine: Stains with Ninhydrin (usually reddish/brown) or Dragendorff’s reagent (orange).

Q: Can I just rotovap the Benzyl Bromide off? A: Generally, no. BnBr has a boiling point of 198°C. High vacuum and heat can remove some, but it will contaminate your pump oil and exhaust hazardous fumes into the lab. Chemical removal is far safer.

References

-

Chemical Scavenging of Electrophiles

-

Acid-Base Extraction Fundamentals

-

Safety & Handling of Benzyl Bromide

- National Oceanic and Atmospheric Administration (NOAA). "BENZYL BROMIDE - CAMEO Chemicals."

-

Triazole Synthesis & Workup

Sources

Optimizing reaction temperature for 1-benzyl-1,2,4-triazole formation

Topic: Optimizing reaction temperature for 1-benzyl-1,2,4-triazole formation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Topic: Optimization of Reaction Temperature and Regioselectivity Control Document ID: TS-TRZ-004 Status: Active Expert Reviewer: Senior Application Scientist, Process Chemistry Div.

Introduction: The Thermal Criticality

The synthesis of 1-benzyl-1,2,4-triazole is a fundamental N-alkylation widely used in the development of antifungal pharmacophores (e.g., fluconazole analogs) and agrochemicals. The core challenge in this synthesis is regioselectivity .

The 1,2,4-triazole ring is an ambident nucleophile. Upon deprotonation, the resulting triazolide anion can attack the benzyl electrophile at the N1, N2, or N4 positions.

-

Target Product: N1-isomer (1-benzyl-1,2,4-triazole).

-

Common Impurity: N4-isomer (4-benzyl-1,2,4-triazole).

Temperature is the primary lever for controlling the ratio of these isomers (N1:N4). This guide addresses the optimization of thermal parameters to maximize the N1 yield while suppressing the N4 byproduct.

Module 1: Troubleshooting Regioselectivity (N1 vs. N4)

Q: I am observing high levels of the N4-isomer (>15%). How does temperature influence this ratio?

A: The formation of the N1 and N4 isomers is governed by the interplay between kinetic and thermodynamic control.[1]

-

The Mechanism: Under basic conditions (e.g.,

), the 1,2,4-triazole exists as a symmetric triazolide anion. The electron density is distributed, but the N1/N2 positions are chemically equivalent until substitution occurs. -

Thermal Effect:

-

Low Temperatures (< 25°C): Often favor the kinetic pathway . Depending on the solvent and counter-ion, attack at the more exposed N4 position may be competitively favored, leading to higher N4 impurity levels.

-

Optimal Temperatures (60°C – 80°C): This range generally favors the thermodynamic product (N1) . The activation energy for N1 alkylation is accessible, and the resulting aromatic system is significantly more stable than the quinoid-like structure of the N4 isomer.

-

Excessive Temperatures (> 100°C): While favoring N1, this leads to solvent degradation (especially if using DMF) and potential polymerization of the benzyl halide.

-

Recommendation: Maintain reaction temperature between 70°C and 80°C . This "Goldilocks" zone maximizes the N1:N4 ratio (typically >90:10) without inducing thermal decomposition.

Visualization: Regioselectivity Pathways

Caption: Reaction pathway showing the divergence between the desired thermodynamic N1 product and the N4 impurity.

Module 2: Reaction Kinetics & Conversion

Q: My reaction stalls at 60-70% conversion. Should I increase the temperature?

A: Before increasing temperature (which risks degradation), evaluate your electrophile and solvent system .

1. Electrophile Reactivity:

-

Benzyl Chloride: Less reactive. Requires higher temperatures (80°C) or the addition of a catalyst (KI) to proceed to completion.

-

Benzyl Bromide: Highly reactive. Proceeds well at 50°C – 60°C . If you use benzyl bromide at reflux, you risk poly-alkylation (quaternization).

2. Solvent Choice & Temperature Limits: The boiling point and polarity of the solvent dictate the maximum operational temperature.

| Solvent | Boiling Point | Rec.[2][3] Temp | Pros/Cons |

| Acetonitrile (ACN) | 82°C | Reflux (80-82°C) | Best Balance. Easy workup (evaporation). Good N1 selectivity.[4] |

| DMF | 153°C | 70-80°C | High solubility. Warning: Decomposes to dimethylamine at >100°C, which reacts with benzyl halide to form side products. |

| Acetone | 56°C | Reflux (56°C) | Too low for Benzyl Chloride. Good for Benzyl Bromide only. |

| Toluene | 110°C | 90-100°C | Requires Phase Transfer Catalyst (e.g., TBAB) and solid base ( |

Corrective Action: If using Benzyl Chloride in ACN and stalling: Add 10 mol% Potassium Iodide (KI) . This generates Benzyl Iodide in situ (Finkelstein reaction), which is much more reactive, allowing the reaction to finish without raising the temperature to dangerous levels.

Module 3: Standardized Experimental Protocol

Objective: Synthesis of 1-benzyl-1,2,4-triazole with >90% N1 selectivity.

Reagents:

-

1,2,4-Triazole (1.0 equiv)

-

Benzyl Chloride (1.1 equiv) [Preferred for stability]

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Potassium Iodide (KI, 0.1 equiv) [Catalyst]

-

Acetonitrile (ACN, 10 mL per gram of triazole)

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1,2,4-triazole and

in Acetonitrile. -

Thermal Equilibration: Heat the mixture to 50°C for 30 minutes. Why? This ensures deprotonation of the triazole before the electrophile is introduced, reducing kinetic side-reactions.

-

Addition: Add KI, followed by the dropwise addition of Benzyl Chloride.

-

Reaction: Heat to Reflux (approx. 82°C) . Stir for 12–16 hours.

-

Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. N1 product usually has a higher Rf than N4.

-

-

Workup:

-

Cool to room temperature.[5]

-

Filter off the inorganic salts (

). -

Evaporate the solvent under reduced pressure.

-

-

Purification:

-

The residue is a mixture of N1 (major) and N4 (minor).

-

Recrystallization: Dissolve in hot toluene or isopropyl alcohol. The N4 isomer is often less soluble and may precipitate first or remain in the mother liquor depending on the specific concentration.

-

Distillation: 1-benzyl-1,2,4-triazole can be distilled under high vacuum, whereas the N4 isomer often has a significantly higher boiling point or decomposes.

-

Visualization: Experimental Workflow

Caption: Optimized workflow for high-purity 1-benzyl-1,2,4-triazole synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of

Q: How do I distinguish the N1 and N4 isomers analytically? A:

-

1H NMR: The benzylic

protons typically show a shift difference. In -

Melting Point: N4 isomers often have higher melting points due to their high symmetry and dipole alignment compared to N1 isomers.

Q: Why did my DMF turn yellow/brown during the reaction? A: You likely exceeded 100°C. DMF decomposes to dimethylamine and carbon monoxide at high heat/basic conditions. Dimethylamine reacts with benzyl chloride to form N,N-dimethylbenzylamine, a common impurity that is difficult to remove. Stick to <80°C when using DMF.

References

-

Regioselectivity in 1,2,4-Triazole Alkylation

-

Thermodynamic vs Kinetic Control

-

Experimental Protocols (Patents/Papers)

-

Solvent Effects in Alkylation

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. iiste.org [iiste.org]

- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemicaljournals.com [chemicaljournals.com]

- 6. Regioselective alkylation of 1,2,4-triazole using - ProQuest [proquest.com]

- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. isres.org [isres.org]

- 15. pharmainfo.in [pharmainfo.in]

Technical Support Center: Purification of 1-benzyl-1,2,4-triazol-5-amine by Column Chromatography

Welcome to the technical support center for the purification of 1-benzyl-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with the column chromatography of this polar, basic compound. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns that researchers encounter when purifying 1-benzyl-1,2,4-triazol-5-amine.

Q1: Why is my 1-benzyl-1,2,4-triazol-5-amine streaking on the TLC plate and what can I do about it?

A1: Streaking is a common issue when dealing with basic amines like 1-benzyl-1,2,4-triazol-5-amine on standard silica gel.[1] Silica gel is acidic in nature, which leads to strong interactions with the basic amine functional group.[1] This can result in elongated, "streaky" spots on your TLC plate instead of tight, well-defined ones.

To mitigate this, you can:

-

Add a basic modifier to your mobile phase: A small amount of a volatile base, such as triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide in your eluent, can neutralize the acidic sites on the silica gel, leading to better spot shape.[1][2]

-

Use an alternative stationary phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel plate for your TLC analysis.[1][3][4] These stationary phases have a less acidic character and can significantly improve the chromatography of basic compounds.[1][4]

Q2: How do I choose the right solvent system for the column chromatography of 1-benzyl-1,2,4-triazol-5-amine?

A2: The selection of an appropriate solvent system is critical and should be guided by preliminary Thin Layer Chromatography (TLC) analysis.[5][6] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound, ensuring good separation from impurities.[5]

Given the polar nature of 1-benzyl-1,2,4-triazol-5-amine, you will likely need a relatively polar mobile phase. Common solvent systems for polar compounds, especially amines, include:

-

Methanol/Dichloromethane: This is a good starting point for polar compounds.[3]

-

Ethyl Acetate/Hexane: While a standard for many organic compounds, you may need a high percentage of ethyl acetate for this polar amine.[3]

-

Methanol/Dichloromethane with a basic modifier: As mentioned for TLC, adding a small amount of ammonia (often as a 10% solution in methanol) or triethylamine to your dichloromethane/methanol mobile phase can significantly improve peak shape and prevent streaking on the column.[2][3]

Q3: My compound is not moving off the baseline of the TLC plate, even with highly polar solvents. What should I do?

A3: If your compound remains at the baseline (Rf = 0), it indicates a very strong interaction with the stationary phase. Here are a few strategies to address this:

-

Increase the polarity of your mobile phase: If you are using a two-component system like ethyl acetate/hexane, increase the proportion of the more polar solvent. If that is insufficient, switch to a more polar system like methanol/dichloromethane.[3]

-

Add a basic modifier: As discussed, the strong interaction is likely due to the basicity of your amine. Adding a base like triethylamine or ammonia to your eluent is often the most effective solution.[2][3]

-

Consider reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography can be a powerful alternative.[3][7] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][7]

Q4: What are some common impurities I should expect from the synthesis of 1-benzyl-1,2,4-triazol-5-amine and how can I separate them?

A4: The impurities will depend on the synthetic route. However, if benzyl chloride is used as a starting material, common impurities can include benzaldehyde, benzyl alcohol, and dibenzyl ether.[8] These impurities can arise from the hydrolysis or oxidation of benzyl chloride.[8]

-

Benzaldehyde: Can react with your primary amine to form an imine byproduct.[8]

-

Benzyl alcohol: Can compete with your intended nucleophile.[8]

Separation of these impurities is typically achievable with standard silica gel chromatography, as they have different polarities compared to the desired product. Careful selection of the mobile phase based on TLC analysis is key to achieving good resolution.

II. Troubleshooting Guide

This section provides a more detailed, problem-solving approach to specific issues you might encounter during the column chromatography of 1-benzyl-1,2,4-triazol-5-amine.

Issue 1: The compound elutes with a broad, tailing peak.

| Potential Cause | Explanation | Recommended Solution |

| Strong Acid-Base Interaction | The basic amine group on your compound is interacting strongly with the acidic silanol groups on the silica gel stationary phase.[1] This causes some molecules to be retained longer than others, resulting in a tailing peak. | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine or a small amount of ammonium hydroxide into your mobile phase to neutralize the acidic sites on the silica.[1][2] 2. Use an Amine-Functionalized Column: These columns have a basic surface that minimizes the unwanted interaction with basic analytes, leading to sharper peaks.[1][4] 3. Consider Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.[3] |

| Column Overload | Too much sample has been loaded onto the column for its size. This saturates the stationary phase and leads to poor peak shape. | 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. 2. Increase Column Diameter: Use a wider column to accommodate a larger sample size. |

| Inappropriate Mobile Phase Strength | The mobile phase may be too weak to effectively elute the compound in a tight band. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. 2. Perform a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the run. |

Issue 2: The compound does not elute from the column.

| Potential Cause | Explanation | Recommended Solution |

| Irreversible Adsorption | The compound is too polar and is irreversibly binding to the acidic silica gel. | 1. Switch to a More Polar Mobile Phase: Try a stronger eluent system, such as a gradient of methanol in dichloromethane, with the addition of a basic modifier.[3] 2. Change the Stationary Phase: Use a less acidic stationary phase like alumina or an amine-functionalized silica.[1][3] 3. Consider Reversed-Phase Chromatography: This is often a better choice for very polar compounds.[3][7] |

| Compound Decomposition | The compound may be unstable on silica gel and is degrading on the column.[9] | 1. Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours before developing to see if any degradation occurs.[9] 2. Use a Deactivated Stationary Phase: Silica gel can be deactivated by treating it with a base to reduce its acidity.[9] 3. Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate. |

Issue 3: Poor separation of the desired product from impurities.

| Potential Cause | Explanation | Recommended Solution |

| Inadequate Mobile Phase Selectivity | The chosen solvent system is not providing sufficient resolution between your compound and the impurities. | 1. Optimize the Mobile Phase: Systematically test different solvent combinations and ratios using TLC. The goal is to maximize the difference in Rf values between your product and the impurities.[5][6] 2. Try a Different Solvent System: If mixtures of ethyl acetate and hexane are not working, explore other options like dichloromethane and methanol.[3] |

| Improper Column Packing | A poorly packed column will have channels and voids, leading to band broadening and poor separation. | 1. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred. |

| Sample Loading Technique | Loading the sample in a large volume of a strong solvent can cause the initial band to be too wide, leading to poor separation. | 1. Use a Concentrated Sample Solution: Dissolve your crude product in the minimum amount of a suitable solvent.[9] 2. Dry Loading: Adsorb your crude product onto a small amount of silica gel and then load the dry powder onto the top of the column. |

III. Experimental Protocols

A. Preliminary Analysis by Thin Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to determine the optimal mobile phase composition through TLC.[10]

Procedure:

-

Prepare the TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.[11]

-

Spot the plate: Dissolve a small amount of your crude 1-benzyl-1,2,4-triazol-5-amine in a volatile solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot a small amount of the solution onto the starting line.[11][12]

-

Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the starting line.[11][13] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[13]

-

Visualize the spots: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil.[11] Allow the plate to dry and then visualize the spots under a UV lamp.[11]

-

Calculate the Rf value: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[11]

-

An ideal Rf value for column chromatography is between 0.2 and 0.3.[14]

-

B. Step-by-Step Column Chromatography Protocol

This protocol provides a general workflow for the purification of 1-benzyl-1,2,4-triazol-5-amine.

1. Materials and Equipment:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A suitable mixture of solvents (e.g., dichloromethane/methanol with 0.5% triethylamine) as determined by TLC.

-

Glass chromatography column

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

2. Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

-

Add another thin layer of sand on top of the silica gel bed.

3. Sample Loading:

-

Dissolve the crude 1-benzyl-1,2,4-triazol-5-amine in a minimal amount of the mobile phase or a suitable volatile solvent.

-

Carefully apply the sample solution to the top of the column.

-

Alternatively, use the dry loading method described in the troubleshooting section.

4. Elution and Fraction Collection:

-

Begin eluting the column with the mobile phase, collecting the eluent in fractions.

-

If using a gradient, gradually increase the polarity of the mobile phase over time.

-

Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Product Isolation:

-

Combine the fractions that contain the pure 1-benzyl-1,2,4-triazol-5-amine.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

IV. Visualizations

Experimental Workflow for Purification

Caption: Workflow for the purification of 1-benzyl-1,2,4-triazol-5-amine.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common chromatography issues.

V. References

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Industry news - alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

-

ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

-

Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

-

LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

-

Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Paulvannan, K., Chen, T., & Hale, R. (2001). A facile synthesis of 3-substituted-1,2,4-triazoles. Tetrahedron Letters, 42(21), 3807-3810.

-

MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

-

Chemchart. (n.d.). 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (32515-07-4). Retrieved from [Link]

-

University of California, Los Angeles. (2020). Thin Layer Chromatography. Retrieved from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

University of Delhi. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Ukrainian Journal of Medical and Biological Research. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Retrieved from [Link]

-

Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole. Retrieved from

-

International Research Journal of Pharmacy. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography? Retrieved from [Link]

-

BioProcess International. (2018). Improving Aggregate Removal to Enhance Clinical Manufacturing of MAbs. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. teledyneisco.com [teledyneisco.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. welch-us.com [welch-us.com]

- 8. benchchem.com [benchchem.com]

- 9. Chromatography [chem.rochester.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. ocw.mit.edu [ocw.mit.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.